hURAT1 Inhibitory Potency: Methoxy vs. Hydroxy Substitution on Phenyl B-Ring
The 4-methoxy substitution (as in 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone) yields weak hURAT1 inhibition with IC₅₀ > 100 µM. In contrast, the 4-hydroxy analog (Benzarone) exhibits IC₅₀ values of 5.6–16.3 µM. This electronic effect is attributed to the requirement for an ionizable proton to form an anion capable of interacting with the positively charged hURAT1 binding pocket [1].
| Evidence Dimension | hURAT1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >100 µM (approximately >100,000 nM) |
| Comparator Or Baseline | 4-Hydroxy analog (Benzarone): 5.6–16.3 µM |
| Quantified Difference | ≥ 6- to 20-fold weaker inhibition |
| Conditions | Xenopus oocytes expressing human URAT1 (SLC22A12); ¹⁴C-uric acid uptake assay |
Why This Matters
For researchers developing hURAT1 inhibitors, this compound serves as the synthetic precursor to active inhibitors, not the active inhibitor itself—procurement selection must distinguish between the methoxy intermediate and the hydroxy active compound.
- [1] Wempe, M. F.; Jutabha, P.; Quade, B.; Iwen, T. J.; Frick, M. M.; Ross, I. R.; Rice, P. J.; Anzai, N.; Endou, H. Developing Potent Human Uric Acid Transporter 1 (hURAT1) Inhibitors. J. Med. Chem. 2011, 54 (8), 2701–2713. View Source
